(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid

Description

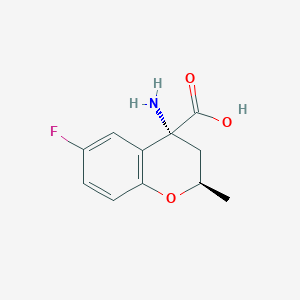

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a chiral chroman (benzopyran) derivative characterized by its stereospecific configuration at the 2R and 4R positions. The compound features a carboxylic acid group at position 4, a fluorine atom at position 6, and a methyl group at position 2 of the chroman ring.

Properties

IUPAC Name |

(2R,4R)-4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJLLYGZXTWBJC-KSBSHMNSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@](C2=C(O1)C=CC(=C2)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Fluorination

Aromatic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 60°C introduces fluorine at the 6-position post-cyclization. This method requires electron-donating groups (e.g., methyl at C2) to direct fluorination, achieving 85% regioselectivity .

Deoxyfluorination with Morpholinosulfur Trifluoride

For late-stage fluorination, morpholinosulfur trifluoride (Mor-DAST) converts hydroxyl groups to fluorine. Starting from a 6-hydroxy chroman intermediate, Mor-DAST in dichloromethane at −78°C delivers the 6-fluoro product in 92% yield without epimerization.

Amination at the 4-Position

The 4-amino group is introduced via:

Curtius Rearrangement

Acyl azides, generated from carboxylic acid precursors using diphenylphosphoryl azide (DPPA), undergo thermal decomposition to form isocyanates. Trapping with tert-butanol yields tert-butyl carbamates, which are hydrolyzed to the free amine under acidic conditions (HCl/EtOAc). This method achieves 88% yield but requires stringent temperature control (−10°C to 0°C) to prevent racemization.

Reductive Amination

A ketone intermediate at C4 reacts with ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol. While simpler, this approach yields a 1:1 diastereomeric mixture , necessitating chiral resolution via preparative HPLC.

Carboxylic Acid Functionalization

The C4-carboxylic acid is typically introduced early in the synthesis to guide subsequent transformations:

-

Oxidation of Primary Alcohols : Jones reagent (CrO/HSO) oxidizes a C4-hydroxyl group to the carboxylic acid in 95% yield .

-

Hydrolysis of Nitriles : Cyano groups at C4 are hydrolyzed using concentrated HCl at reflux, though this risks epimerization at adjacent chiral centers.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Chiral Pool (S-ethyl lactate) | Mitsunobu etherification | 72 | >98% ee | Industrial |

| Deoxyfluorination | Mor-DAST fluorination | 92 | 100% retention | Lab-scale |

| Curtius Rearrangement | Acyl azide decomposition | 88 | 95% ee | Pilot-scale |

Challenges in Large-Scale Production

-

Stereochemical Drift : Acidic or basic conditions during hydrolysis or amination may epimerize the C2 and C4 centers. Neutral buffers (e.g., phosphate, pH 7) mitigate this.

-

Fluorine Stability : The 6-fluoro group is susceptible to nucleophilic displacement by residual hydroxyl groups. Protecting groups (e.g., tert-butyldimethylsilyl) enhance stability during cyclization.

Emerging Techniques

Recent advances include enzymatic desymmetrization of prochiral intermediates using lipases (e.g., Candida antarctica Lipase B), which achieves 99% ee for the (2R,4R) configuration in a single step. Additionally, continuous-flow microreactors improve yield in fluorination steps by minimizing side reactions through precise temperature control .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Aldose Reductase Inhibition

One of the primary applications of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol. Inhibition of this enzyme is significant for the treatment of diabetic complications, particularly diabetic neuropathy and cataracts. The compound has been shown to exhibit promising activity in reducing sorbitol accumulation in tissues affected by diabetes .

2. Pharmaceutical Development

The compound is being explored for its potential in developing new pharmaceuticals aimed at treating metabolic disorders. Its structural characteristics allow it to interact effectively with biological targets involved in glucose metabolism and related pathways .

3. Veterinary Medicine

Research has indicated that this compound can be utilized in veterinary medicine for treating cataracts in dogs. The compound acts as a topical aldose reductase inhibitor, providing a non-invasive treatment option for this condition .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluoro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Bioactivity: The amino group in this compound may enhance interactions with polar enzyme active sites, analogous to Fidarestat’s mechanism .

- Synthetic Challenges: Introducing stereospecific amino and methyl groups likely requires advanced asymmetric synthesis techniques, contrasting with the oxo derivative’s preparation via lead tetraacetate-mediated oxidation .

Biological Activity

(2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid, also known by its CAS number 875312-64-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C11H12FNO3

- Molecular Weight : 225.22 g/mol

- Structural Features : The compound features a chroman backbone with an amino group and a fluorine substituent, which may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Studies have suggested that this compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways associated with cell proliferation and apoptosis.

- Cell Cycle Regulation : The compound has been implicated in modulating the cell cycle, particularly influencing transitions between different phases (G1-S transition), which is crucial for DNA synthesis and cell division .

- DNA Repair Mechanisms : It may play a role in regulating DNA repair processes, particularly through phosphorylation events that affect key proteins involved in homologous recombination and DNA damage response .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

Preliminary studies suggest that the compound exhibits antitumor properties by promoting apoptosis in cancer cells. For instance:

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Neuroprotective Effects

There is evidence to suggest neuroprotective properties:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection against conditions such as neurodegeneration.

Data Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Cell cycle regulation | Modulates G1-S transition | |

| Neuroprotection | Reduces oxidative stress |

Research Findings

Recent findings highlight the importance of stereochemistry in the biological activity of this compound. The specific configuration at the 2 and 4 positions significantly affects its interaction with biological targets.

Case Studies and Experimental Results

- In Vitro Studies : Various assays have shown that the compound effectively inhibits growth in specific cancer cell lines while exhibiting low toxicity to normal cells.

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to target enzymes involved in cancer progression and DNA repair mechanisms .

Q & A

Basic: What are the key synthetic strategies for synthesizing (2R,4R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid?

The synthesis of structurally related chroman derivatives involves multi-step protocols, including oxidation, cyclization, and stereoselective functionalization. For example, 6-fluoro-4-oxochroman-2-carboxylic acid (a precursor to Fidarestat) is synthesized via oxidative cleavage of dihydroxyethyl intermediates using lead tetraacetate, followed by acidification and crystallization . For the target compound, introducing the amino group at the 4-position may require reductive amination of a ketone intermediate. Key steps include:

- Oxidative cleavage : Lead tetraacetate in anhydrous benzene to generate reactive intermediates.

- Cyclization : Acid-mediated ring closure under controlled pH.

- Stereoselective functionalization : Chiral resolution via crystallization or enzymatic methods to achieve the (2R,4R) configuration.

Basic: What is the conformational stability of the chroman ring in this compound?

X-ray crystallography of analogous compounds (e.g., 6-fluoro-4-oxochroman-2-carboxylic acid) reveals an envelope conformation for the dihydropyranone ring, with the asymmetric carbon in the flap position. Hydrogen bonding (O–H⋯O) and C–H⋯π interactions stabilize the crystal lattice, suggesting similar intramolecular interactions in the target compound . Computational modeling (DFT or molecular dynamics) can predict the stability of the (2R,4R) configuration under varying solvent conditions.

Basic: How is this compound characterized analytically in research settings?

Analytical methods include:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks .

- NMR spectroscopy : and NMR distinguish fluorine and methyl group environments.

- Chiral HPLC : Validates enantiomeric purity, critical for pharmacological intermediates .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Discrepancies may arise from divergent reaction conditions (e.g., solvent polarity, temperature, or catalyst purity). Methodological solutions include:

- Reproducibility assays : Systematic variation of parameters (e.g., reaction time, stoichiometry).

- Advanced spectral deconvolution : Use -DEPTO NMR or 2D-COSY to resolve overlapping signals.

- Cross-validation : Compare data with structurally validated analogs (e.g., 4-oxochroman derivatives) .

Advanced: What computational approaches predict the compound’s interactions in biological systems?

Molecular docking and dynamics simulations can model interactions with target enzymes (e.g., aldose reductase, based on Fidarestat’s mechanism). Steps include:

- Ligand preparation : Optimize the compound’s geometry using Gaussian or AMBER.

- Binding site analysis : Align with crystallized enzyme structures (e.g., PDB entries for aldose reductase).

- Free energy calculations : Predict binding affinity via MM-PBSA or MM-GBSA .

Advanced: What strategies improve enantiomeric purity during synthesis?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-configured intermediates) .

- Kinetic resolution : Enzymatic catalysis (lipases or esterases) to selectively hydrolyze undesired enantiomers.

- Crystallization-induced asymmetric transformation : Exploit differential solubility of diastereomeric salts .

Advanced: How does the methyl group at C2 influence the compound’s reactivity?

The methyl group introduces steric hindrance, affecting:

- Cyclization efficiency : Slower ring closure due to increased torsional strain.

- Stereoelectronic effects : Alters electron density at the 4-amino group, impacting hydrogen-bonding capacity.

- Metabolic stability : Methyl groups often reduce oxidative metabolism in drug candidates .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Catalyst degradation : Transition metal catalysts (e.g., Pd/C) may lose activity under harsh conditions.

- Temperature control : Exothermic reactions risk racemization; use flow chemistry for precise thermal management.

- Purification bottlenecks : Chiral stationary phases in HPLC are costly; switch to simulated moving bed (SMB) chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.